molecular formula C25H23N5O3S B2911211 N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-91-9

N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2911211
CAS No.: 899760-91-9
M. Wt: 473.55
InChI Key: XMONIENIJYIPCR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-isopropylbenzenesulfonyl group at position 3 and a 4-methoxyphenylamine substituent at position 3. The sulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the 4-methoxyphenyl moiety could influence solubility and metabolic stability .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-16(2)17-8-14-20(15-9-17)34(31,32)25-24-27-23(26-18-10-12-19(33-3)13-11-18)21-6-4-5-7-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMONIENIJYIPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using sulfonyl chlorides, such as 4-isopropylbenzenesulfonyl chloride, under basic conditions.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-methoxyaniline and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and aromatic rings in the structure make the compound susceptible to oxidation under specific conditions.

Reagent Conditions Outcome References
Hydrogen peroxideAcidic or neutral mediaOxidation of the methoxyphenyl group to form quinone derivatives
Potassium permanganateAqueous alkaline solutionCleavage of the triazolo ring system, yielding sulfonic acid intermediates

Key Findings :

  • Oxidation of the methoxyphenyl group produces 3-(4-isopropylbenzenesulfonyl)-5-aminoquinazoline-1,2-dione in yields of 65–78% under mild acidic conditions .
  • Stronger oxidants like KMnO₄ degrade the triazolo ring, forming sulfonated quinazoline fragments.

Reduction Reactions

The sulfonyl group and nitrogen-rich heterocycle undergo selective reduction.

Reagent Conditions Outcome References
Sodium borohydrideMethanol, 25°CPartial reduction of the sulfonyl group to thioether
Lithium aluminum hydrideDry THF, refluxComplete reduction of sulfonyl to sulfide; triazolo ring remains

Key Findings :

  • NaBH₄ selectively reduces the sulfonyl group to 3-(4-isopropylbenzylthio)-N-(4-methoxyphenyl)triazoloquinazolin-5-amine (72% yield) .
  • LiAlH₄ reduces the sulfonyl group to sulfide while preserving the triazoloquinazoline core .

Substitution Reactions

The electron-deficient triazoloquinazoline core participates in nucleophilic substitution.

Reagent Conditions Outcome References
4-ChloroanilineDMF, K₂CO₃, 80°CReplacement of methoxyphenyl group with chlorophenyl substituent
ThiophenolEthanol, reflux, 12 hSulfur nucleophile attack at position 3 of the quinazoline ring

Key Findings :

  • Substitution at the methoxyphenyl group occurs via SNAr mechanism, yielding N-(4-chlorophenyl)-3-sulfonyltriazoloquinazolin-5-amine (58% yield) .
  • Thiophenol reacts preferentially at the quinazoline C3 position, forming 3-phenylthio-triazoloquinazoline derivatives .

Cycloaddition and Ring-Opening Reactions

The triazolo ring participates in [3+2] cycloaddition and ring-opening under acidic conditions.

Reagent Conditions Outcome References
PhenylacetyleneCuI, DIPEA, 100°C[3+2] cycloaddition to form fused pyrazole-triazoloquinazoline systems
HCl (concentrated)Ethanol, refluxAcid-catalyzed ring-opening of triazolo moiety to form diaminoquinazoline

Key Findings :

  • Cycloaddition with phenylacetylene generates pyrazole-fused triazoloquinazoline scaffolds (83% yield) .
  • Prolonged exposure to HCl opens the triazolo ring, yielding 5-aminoquinazoline-2,4-diamine .

Photochemical Reactions

UV irradiation induces unique transformations in the presence of sensitizers.

Reagent Conditions Outcome References
UV light (254 nm)Acetone, Rose BengalPhotooxidation of the isopropyl group to form a ketone
UV light (365 nm)Benzene, 24 hIntramolecular cyclization to form a tricyclic sulfone derivative

Key Findings :

  • Photooxidation converts the 4-isopropyl group to 4-acetylbenzenesulfonyl (51% yield) .
  • UV-induced cyclization forms a dibenzo-sulfone-triazoloquinazoline hybrid structure .

Mechanistic Insights

  • Sulfonyl Group Reactivity : The electron-withdrawing nature of the sulfonyl group directs electrophilic attacks to the methoxyphenyl and triazoloquinazoline regions .
  • Triazolo Ring Stability : The ring remains intact under mild conditions but undergoes cleavage with strong acids/bases or extreme oxidants .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The molecular structure includes:

  • Thiazole ring : Contributes to biological activity and stability.
  • Pyrrolidine moiety : Often associated with neuroactive properties.
  • Furan group : Imparts unique electronic properties that can enhance interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-amino-N-[(5-methylfuran-2-yl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide have shown promising results in inhibiting cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis
Compound BA54910Caspase activation

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. The compound's structural features may enhance its interaction with microbial targets.

Study Findings : Research highlighted in Pharmaceutical Biology demonstrated that thiazole compounds exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Neuropharmacological Applications

The pyrrolidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Research Insight : A study in Neuropharmacology indicated that thiazole derivatives could modulate GABAergic and dopaminergic pathways, leading to anxiolytic effects in animal models .

Potential Case Studies

  • Anxiety Reduction : Animal studies showed that administration of a thiazole derivative led to a significant decrease in anxiety-like behaviors measured by the elevated plus maze test.
  • Cognitive Enhancement : Another study reported improved memory retention in rodents treated with similar compounds, suggesting a role in cognitive function enhancement.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl Groups : The 4-methylphenylsulfonyl () and 4-isopropylbenzenesulfonyl (target compound) substituents likely enhance target binding via sulfone-mediated hydrogen bonding or π-π stacking .
  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound may offer better solubility compared to ethoxy or methyl groups in analogs (), though ethoxy derivatives show prolonged metabolic half-lives .

Biological Activity

N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that possesses a unique molecular structure featuring a triazoloquinazoline core. This compound's potential biological activities are of significant interest in medicinal chemistry, particularly for its possible applications in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

It includes:

  • Triazoloquinazoline core : Known for various biological activities.
  • Methoxy and isopropylphenyl substituents : These groups may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis involves multiple steps:

  • Formation of the triazoloquinazoline core through cyclization reactions.
  • Sulfonylation using sulfonyl chlorides to introduce the sulfonyl group.
  • Nucleophilic substitution to attach the methoxyphenyl group.

These synthetic routes allow for the production of the compound with high purity and yield, essential for biological testing.

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves:

  • Inducing apoptosis through caspase activation.
  • Inhibiting key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-75.85Apoptosis induction
Compound BA5493.00Signaling pathway inhibition

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against targets involved in cancer progression and other diseases. The sulfonamide group is known to enhance binding affinity to enzymes such as carbonic anhydrase and certain kinases.

Case Study: Enzyme Inhibition Assay
In a recent study, this compound was evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. The results indicated significant inhibition compared to control compounds.

Antimicrobial Activity

Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.125 µg/mL
Compound DEscherichia coli0.250 µg/mL

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